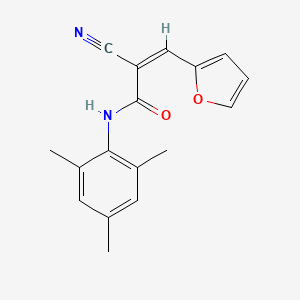![molecular formula C19H18N6O2 B2458452 ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate CAS No. 850764-98-6](/img/structure/B2458452.png)
ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are purine analogues . These compounds have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Scientific Research Applications
Reactivity and Synthesis Approaches
Research has focused on the synthesis of pyrazolo[1,5-a]pyrimidin-6-ones and related derivatives, exploring the reactivity of ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates and their transformation under specific conditions. For instance, Bruni et al. (1994) demonstrated the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, investigating the reactivity of 7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines as potential ligands, highlighting the synthetic pathway from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates (Bruni et al., 1994).
Biological Activities and Applications
Several studies have explored the potential biological activities of pyrazolo[1,5-a]pyrimidine derivatives. Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities, indicating the chemical versatility and biological relevance of such compounds (Rahmouni et al., 2016). Similarly, Youssef et al. (2011) investigated the biological activity of pyrazolo[3,2-a]pyrimidine derivatives against various microbial strains, demonstrating their biocidal properties and underlining the potential of these compounds in developing new antimicrobial agents (Youssef et al., 2011).
Chemical Transformations and Derivatives
The chemical flexibility of ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate and its derivatives allows for a wide range of transformations, contributing to the synthesis of complex molecules with potential biological activities. For example, Vavaiya et al. (2022) developed an efficient synthesis of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives, demonstrating their anti-tubercular activity and highlighting the significance of such compounds in addressing global health challenges (Vavaiya et al., 2022).
Mechanism of Action
Target of Action
Ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate is a purine analogue . As such, it has beneficial properties as an antimetabolite in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Mode of Action
As a purine analogue, it is likely to interfere with the synthesis of nucleic acids, disrupting the life cycle of trypanosomes .
Biochemical Pathways
This compound affects the purine metabolic pathway . By acting as an antimetabolite, it inhibits the synthesis of purine nucleotides, which are essential components of DNA and RNA. This disruption can lead to the death of trypanosomes .
Result of Action
The result of the action of this compound is the inhibition of trypanosomal growth . By disrupting purine metabolism, it prevents the synthesis of essential nucleic acids, leading to the death of the trypanosomes .
Future Directions
The future directions for this compound could involve further exploration of its potential pharmaceutical applications, given its beneficial properties as antimetabolites in purine biochemical reactions . Additionally, its synthetic versatility could allow for structural modifications that could lead to new drug designs .
Properties
IUPAC Name |
ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-3-27-19(26)15-11-21-24(17(15)20)16-9-12(2)23-18-14(10-22-25(16)18)13-7-5-4-6-8-13/h4-11H,3,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAQEFPTCOPSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide](/img/structure/B2458369.png)

![N-(3-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2458372.png)
![3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B2458374.png)
![(2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2458375.png)
![tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate](/img/structure/B2458377.png)
![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2458379.png)
![N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide](/img/structure/B2458380.png)

![3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2458384.png)
![1-(benzo[d]isoxazol-3-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2458385.png)
![Methyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2458387.png)
![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate](/img/structure/B2458391.png)

